Cyclohexanone, 2-(methoxyphenylmethyl)-
Description
Cyclohexanone, 2-[(2-methoxyphenyl)methyl]- is a substituted cyclohexanone derivative characterized by a 2-methoxybenzyl group attached to the cyclohexanone ring. Its molecular formula is C₁₄H₁₈O₂, with a molecular weight of 218.29 g/mol and a CAS registry number of 2702-76-3 . The compound’s structure includes a ketone group and a methoxy-substituted benzyl moiety, which influence its reactivity and applications in organic synthesis.
Properties
CAS No. |
85670-57-1 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-[methoxy(phenyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C14H18O2/c1-16-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)15/h2-4,7-8,12,14H,5-6,9-10H2,1H3 |
InChI Key |
LRFLORXTZQEIMB-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1CCCCC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-(methoxyphenylmethyl)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of cyclohexanone, 2-(methoxyphenylmethyl)- may involve the catalytic hydrogenation of phenol to cyclohexanone, followed by the alkylation of cyclohexanone with methoxybenzyl chloride. This process can be optimized for large-scale production by using continuous flow reactors and efficient separation techniques.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-(methoxyphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyphenylmethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the methoxyphenylmethyl group.
Scientific Research Applications
Cyclohexanone, 2-(methoxyphenylmethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of cyclohexanone, 2-(methoxyphenylmethyl)- involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the methoxyphenylmethyl group can undergo electrophilic aromatic substitution. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between Cyclohexanone, 2-[(2-methoxyphenyl)methyl]- and related compounds.
Table 1: Comparative Analysis of Cyclohexanone Derivatives
Structural and Functional Differences
Substituent Position and Reactivity: The 2-methoxybenzyl group in the target compound contrasts with the 3-methoxyphenyl group in 2-(3-Methoxyphenyl)cyclohexanone. This positional difference impacts electronic effects and steric hindrance, altering reactivity in catalytic reactions such as condensations . Methoxetamine introduces an ethylamino group, enabling pharmacological activity as an NMDA receptor antagonist, unlike the non-aminated analogs .
Synthetic Methods: The target compound’s synthesis likely involves Friedel-Crafts alkylation or condensation using catalysts like HRF5015, which achieves >99% selectivity in cyclohexanone dimerization . 2-Benzyl-6-methylcyclohexanone is synthesized via mixed heteropoly acid catalysts (e.g., PW₁₂+PM₁₂/SBA-15) with yields up to 90% , whereas Methoxetamine requires reductive amination steps to introduce the ethylamino group .
Physicochemical Properties
- Hydrophobicity: The 2-methoxybenzyl substituent in the target compound increases hydrophobicity (XLogP ~2.9) compared to hydroxylated analogs like 2-(1-Hydroxycyclohexyl)cyclohexanone (XLogP ~1.5) .
- Thermal Stability: Methoxy-substituted cyclohexanones generally exhibit higher thermal stability than amino-substituted derivatives (e.g., Methoxetamine) due to reduced hydrogen bonding .
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